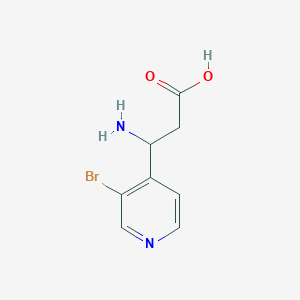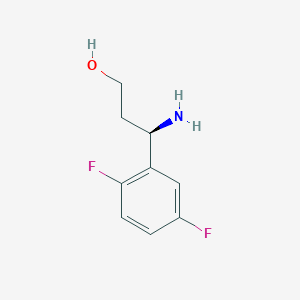
(3R)-3-amino-3-(2,5-difluorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-(2,5-difluorophenyl)propan-1-ol is a chiral compound with a specific stereochemistry at the third carbon atom. This compound features an amino group, a hydroxyl group, and a difluorophenyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2,5-difluorophenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a difluorobenzene derivative.
Addition of Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using reagents like ammonia or amines.
Hydroxyl Group Introduction: The hydroxyl group can be introduced via reduction reactions, such as the reduction of a corresponding ketone or aldehyde intermediate.
Chiral Resolution: The final step involves chiral resolution to obtain the (3R) enantiomer, which can be achieved using chiral catalysts or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification methods are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the specific functional groups targeted.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(3R)-3-amino-3-(2,5-difluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme interactions and protein-ligand binding due to its unique functional groups.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(2,5-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The difluorophenyl group enhances the compound’s stability and affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol: The enantiomer of the compound with different stereochemistry.
3-amino-3-(2,5-difluorophenyl)propan-1-ol: Without specific stereochemistry.
3-amino-3-(2,4-difluorophenyl)propan-1-ol: A similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
(3R)-3-amino-3-(2,5-difluorophenyl)propan-1-ol is unique due to its specific (3R) stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of both amino and hydroxyl groups, along with the difluorophenyl moiety, provides a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2,5-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11F2NO/c10-6-1-2-8(11)7(5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |
InChI Key |
MEXFKOJLSNTFBH-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)[C@@H](CCO)N)F |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CCO)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Bromo-2-chlorophenyl)methoxy]azetidine](/img/structure/B13302713.png)
![2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride](/img/structure/B13302721.png)

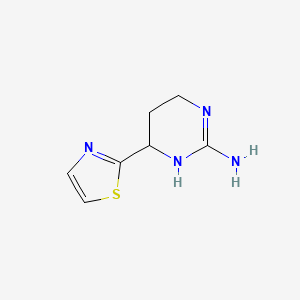
![4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13302738.png)
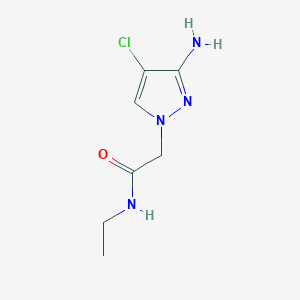
![4-Chloro-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13302748.png)
![1-[(6-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13302768.png)

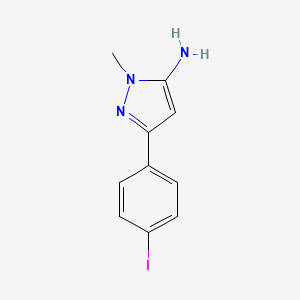

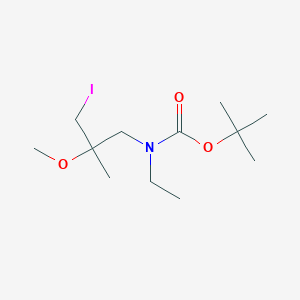
![4-Methyl-4-(2-methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13302799.png)
